
Di(decan-5-yl) 10,10'-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is a complex organic compound with the molecular formula C44H88N2O4. This compound is characterized by its long alkyl chains and the presence of a dimethylaminoethyl group, which imparts unique chemical properties. It is primarily used in various scientific research applications due to its distinctive structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) typically involves a multi-step process. One common method includes the esterification of decanoic acid with a suitable alcohol, followed by the introduction of the dimethylaminoethyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of catalysts such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The final product is purified through techniques such as recrystallization or column chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination. Industrial production also involves rigorous quality control measures, including NMR, HPLC, and GC analysis, to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions are common, especially at the dimethylaminoethyl group, where halides or other nucleophiles can replace the dimethylamino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce long alkyl chains and dimethylamino groups into molecules.
Biology: Studied for its potential as a surfactant in biological systems, aiding in the solubilization of hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) involves its interaction with various molecular targets. The dimethylaminoethyl group can interact with biological membranes, altering their permeability and facilitating the transport of other molecules. The long alkyl chains provide hydrophobic interactions, which can stabilize the compound in lipid environments. These properties make it a valuable tool in drug delivery and other biomedical applications .
Comparison with Similar Compounds
Similar Compounds
Dimethylaminoethyl acrylate: An unsaturated carboxylic acid ester with a tertiary amino group, used in the production of cationic polymers.
2-(Dimethylamino)ethyl methacrylate: A methacrylic acid derivative used as a monomer in polymer production.
Uniqueness
Di(decan-5-yl) 10,10’-((2-(dimethylamino)ethyl)azanediyl)bis(decanoate) is unique due to its combination of long alkyl chains and a dimethylaminoethyl group. This combination imparts both hydrophobic and hydrophilic properties, making it versatile for various applications. Its structure allows for interactions with both lipid and aqueous environments, which is not commonly found in similar compounds.
Properties
Molecular Formula |
C44H88N2O4 |
|---|---|
Molecular Weight |
709.2 g/mol |
IUPAC Name |
decan-5-yl 10-[(10-decan-5-yloxy-10-oxodecyl)-[2-(dimethylamino)ethyl]amino]decanoate |
InChI |
InChI=1S/C44H88N2O4/c1-7-11-25-33-41(31-13-9-3)49-43(47)35-27-21-17-15-19-23-29-37-46(40-39-45(5)6)38-30-24-20-16-18-22-28-36-44(48)50-42(32-14-10-4)34-26-12-8-2/h41-42H,7-40H2,1-6H3 |
InChI Key |
AIJKCDFDFOEJLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(CCCC)OC(=O)CCCCCCCCCN(CCCCCCCCCC(=O)OC(CCCC)CCCCC)CCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13363203.png)
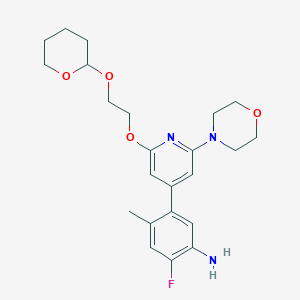
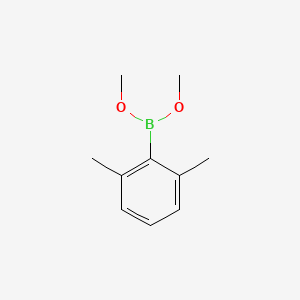
![4-[(5-bromo-2,4-dimethylphenyl)sulfonyl]-4H-1,2,4-triazole](/img/structure/B13363213.png)
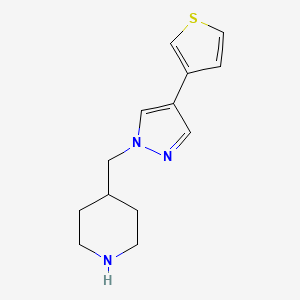
![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-phenyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363217.png)
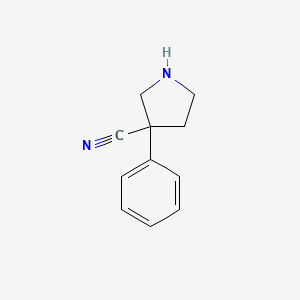
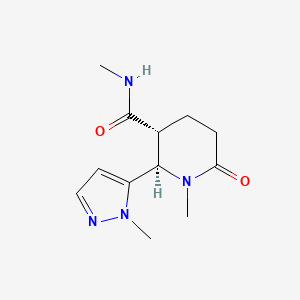
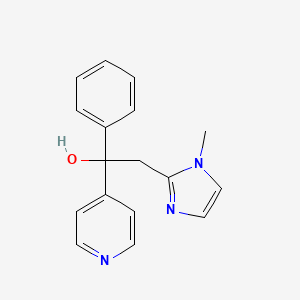
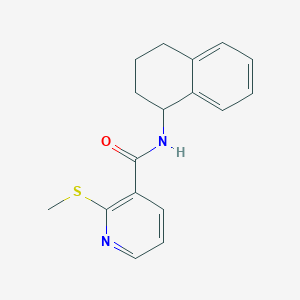
![6-(4-Tert-butylphenyl)-3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363261.png)
![Methyl 5-methoxybenzo[d]isothiazole-3-carboxylate 1,1-dioxide](/img/structure/B13363272.png)
![Rel-(1R,2R)-2-(benzo[d][1,3]dioxol-5-yloxy)cyclobutan-1-ol](/img/structure/B13363274.png)
![7-benzyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one](/img/structure/B13363277.png)
